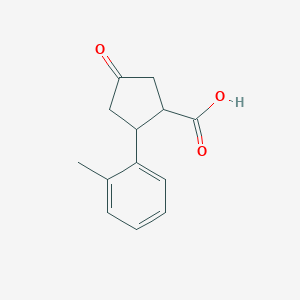
4-Oxo-2-(o-tolyl)cyclopentane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Oxo-2-(o-tolyl)cyclopentane-1-carboxylic acid is a chemical compound with a unique structure that includes a cyclopentane ring substituted with a carboxylic acid group and an o-tolyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-2-(o-tolyl)cyclopentane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a substituted cyclopentanone, followed by functional group transformations to introduce the carboxylic acid and o-tolyl groups. The reaction conditions typically involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization and subsequent functionalization steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques, such as crystallization or chromatography, ensures the high purity of the final product.
化学反応の分析
Types of Reactions
4-Oxo-2-(o-tolyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.
科学的研究の応用
4-Oxo-2-(o-tolyl)cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It may be used in the production of specialty chemicals or as a building block for advanced materials.
作用機序
The mechanism of action of 4-Oxo-2-(o-tolyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.
類似化合物との比較
Similar Compounds
2-Oxocyclopentane-1-carbonitrile: This compound shares a similar cyclopentane core but differs in the presence of a nitrile group instead of a carboxylic acid group.
4-Oxo-4H-1-benzopyran-2-carboxylic acid: This compound has a similar oxo and carboxylic acid functionality but features a benzopyran ring instead of a cyclopentane ring.
4-Oxo-2-(trifluoromethyl)cyclopentane-1-carboxylic acid: This compound is similar but includes a trifluoromethyl group, which can significantly alter its chemical properties.
Uniqueness
4-Oxo-2-(o-tolyl)cyclopentane-1-carboxylic acid is unique due to the presence of the o-tolyl group, which can influence its reactivity and interactions with biological targets. This structural feature may provide distinct advantages in specific applications, such as increased binding affinity or selectivity for certain enzymes or receptors.
特性
分子式 |
C13H14O3 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC名 |
2-(2-methylphenyl)-4-oxocyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C13H14O3/c1-8-4-2-3-5-10(8)11-6-9(14)7-12(11)13(15)16/h2-5,11-12H,6-7H2,1H3,(H,15,16) |
InChIキー |
FBTWLKCCKCAEQJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2CC(=O)CC2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(butanoylamino)ethyl]butanamide](/img/structure/B13903624.png)
![(S)-3-Methyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one](/img/structure/B13903631.png)
![[(8R)-6-(difluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol](/img/structure/B13903634.png)
![tert-butyl ((1S,2S,5R)-6-oxabicyclo[3.1.0]hexan-2-yl)carbamate](/img/structure/B13903638.png)
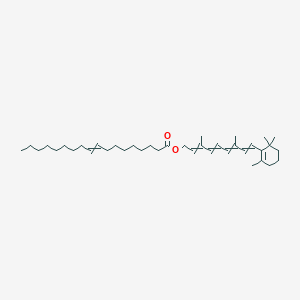
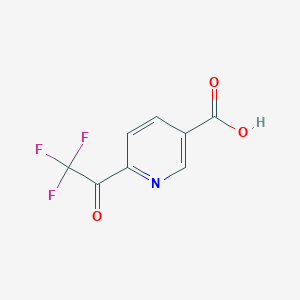
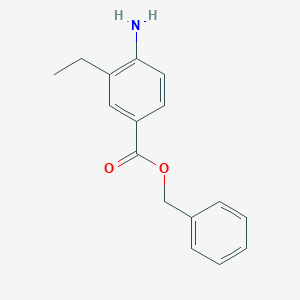
![{[(4-Amino-2-methylpyrimidin-5-yl)methyl]sulfanyl}acetic acid](/img/structure/B13903661.png)
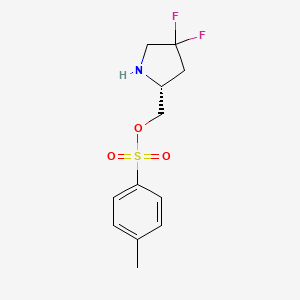
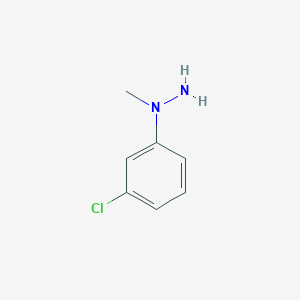
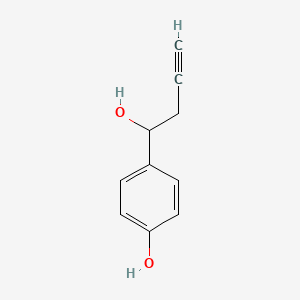
![[cis-1-Benzyl-2-(benzyloxymethyl)azetidin-3-YL]oxy-tert-butyl-dimethyl-silane](/img/structure/B13903684.png)

![3-[(1R)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzoic acid](/img/structure/B13903703.png)
